Methyl 7-methoxycinnoline-3-carboxylate

IMPDH2 inhibition nucleotide metabolism immunosuppression

Methyl 7-methoxycinnoline-3-carboxylate (CAS 1263282-54-7) is a differentiated cinnoline building block with validated IMPDH2 inhibition (Ki 240–440 nM) and 12-lipoxygenase activity at 30 µM. Its polypharmacological profile—spanning COX, HMG-CoA reductase, and α7 nicotinic receptors—makes it ideal for diversity-oriented screening and selectivity profiling. The synthetically accessible methyl ester handle enables rapid library expansion through hydrolysis, amidation, or transesterification. Choose this compound for target-specific SAR exploration rather than relying on generic cinnoline scaffolds.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B12325372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxycinnoline-3-carboxylate
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=NN=C(C=C2C=C1)C(=O)OC
InChIInChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3
InChIKeyUSADUDZTHBKGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methoxycinnoline-3-Carboxylate: A Cinnoline Scaffold Building Block for Targeted Medicinal Chemistry Libraries


Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1263282-54-7; molecular weight 218.21 g/mol) is a functionalized ester derivative within the cinnoline class of nitrogen-containing heterocycles, valued as a versatile synthetic intermediate in pharmaceutical research . The compound is characterized by a 7-methoxy substituent and a 3-carboxylate ester group on the cinnoline core. While its primary utility lies in constructing diverse compound libraries, bioactivity data from authoritative databases indicates potential biological interactions, including reported Ki values of 240–440 nM against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) [1] and activity against platelet 12-lipoxygenase at 30 μM . Cinnoline derivatives as a class have demonstrated a broad pharmacological spectrum, including antibacterial, anti-inflammatory, and antitumor activities [2].

Why Methyl 7-Methoxycinnoline-3-Carboxylate Cannot Be Directly Substituted by Other Cinnoline Esters in Experimental Systems


Cinnoline derivatives exhibit marked functional divergence based on substitution patterns, as demonstrated by structure–activity relationship (SAR) studies across diverse targets including PDE10A and GABA-A receptors [1]. Even minor modifications—such as altering the ester moiety (methyl vs. ethyl), shifting the methoxy group position (7- vs. 8-methoxy), or introducing heteroatom substitutions—can yield entirely distinct biological profiles or nullify intended chemical reactivity. For instance, in PDE10A inhibitor series, 2D-QSAR and 3D-QSAR models revealed that electrostatic and steric features of substituents critically dictate inhibitory potency, underscoring that generic class-level interchange is scientifically untenable [1]. Consequently, procurement decisions must be guided by compound-specific quantitative evidence rather than broad scaffold assumptions.

Quantitative Differentiation Evidence: Methyl 7-Methoxycinnoline-3-Carboxylate Activity Profile vs. Class Baseline


IMPDH2 Inhibition Profile: Moderate Affinity with Substrate-Dependent Variation

Methyl 7-methoxycinnoline-3-carboxylate demonstrates moderate inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral agents. The compound exhibited Ki values ranging from 240 nM to 440 nM depending on the substrate context, indicating substrate-dependent binding behavior [1]. While no direct head-to-head comparator data exists for structurally identical cinnoline esters, this activity profile positions the compound as a viable starting scaffold for medicinal chemistry optimization. Class-level inference suggests that closely related analogs lacking the 7-methoxy substitution or bearing alternative ester groups would likely exhibit altered IMPDH2 binding characteristics, as methoxy substituents on cinnolines are known to modulate electron density and hydrogen-bonding capacity [2]. Notably, the inhibition was characterized as non-competitive with respect to IMP, implying an allosteric binding mode distinct from substrate-competitive inhibitors [1].

IMPDH2 inhibition nucleotide metabolism immunosuppression antiviral

12-Lipoxygenase Inhibition: Single-Concentration Activity at 30 μM

Methyl 7-methoxycinnoline-3-carboxylate was evaluated for inhibitory activity against platelet 12-lipoxygenase (12-LOX) at a fixed concentration of 30 μM in an in vitro binding assay . The compound was reported to exhibit inhibition under these conditions; however, full concentration-response data (e.g., IC₅₀ values) are not publicly available, limiting quantitative potency comparisons. Class-level inference indicates that methoxy-substituted cinnolines and quinolines can modulate lipoxygenase activity, as evidenced by 5-LOX translocation inhibition observed with structurally related cinnoline derivatives [1]. The 7-methoxy positioning on the cinnoline ring may confer distinct steric and electronic properties compared to 8-methoxy or 4-methoxy analogs, which could translate to differential 12-LOX engagement. Without direct comparator data, this single-concentration readout serves primarily as a qualitative indicator of target engagement rather than a definitive potency benchmark.

12-lipoxygenase platelet inflammation eicosanoid pathway

Multi-Target Engagement Profile: COX, HMG-CoA Reductase, and α7 nAChR Activity

Database mining reveals that methyl 7-methoxycinnoline-3-carboxylate has been tested across multiple additional targets, though detailed quantitative data remain sparse. The compound was evaluated for cyclooxygenase (COX) inhibitory activity in mouse macrophages and for HMG-CoA reductase inhibition in vitro, with activity reported but IC₅₀ values not publicly enumerated . Additionally, the compound exhibited agonist activity at rat α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, as measured by two-electrode voltage-clamp electrophysiology [1]. Class-level SAR studies on cinnoline derivatives demonstrate that methoxy substituent positioning critically influences binding to diverse targets including PDE10A [2] and GABA-A receptors . This broad, albeit incompletely characterized, activity fingerprint suggests the 7-methoxy-3-carboxylate substitution pattern confers a polypharmacological profile distinct from other cinnoline ester regioisomers. Researchers requiring specific target engagement must independently validate potency and selectivity for their assay system.

cyclooxygenase HMG-CoA reductase α7 nicotinic receptor polypharmacology

Structural Differentiation from Close Analogs: Ethyl Ester and Methoxy Position Variants

Methyl 7-methoxycinnoline-3-carboxylate is structurally distinguished from its closest commercially available analog, ethyl 7-methoxycinnoline-3-carboxylate (CAS: 68321-73-3), solely by the ester moiety (methyl vs. ethyl). This substitution alters molecular weight (218.21 vs. 232.23 g/mol), lipophilicity, and hydrolytic stability . Class-level SAR analyses of cinnoline derivatives confirm that even this minimal structural perturbation can yield significant differences in biological activity and pharmacokinetic properties [1]. Further differentiation exists versus methoxy regioisomers: the 8-methoxycinnoline series and 4-methoxycinnoline derivatives exhibit distinct electronic distributions and steric profiles that manifest as altered target binding and antimicrobial efficacy [2]. These structural variations preclude direct functional substitution in any experimental context requiring defined chemical identity or reproducible biological readouts.

ester substitution methoxy regioisomer SAR physicochemical properties

Recommended Application Scenarios for Methyl 7-Methoxycinnoline-3-Carboxylate Based on Quantitative Evidence


IMPDH2 Inhibitor Lead Optimization and SAR Expansion

Given the established Ki of 240–440 nM against IMPDH2, methyl 7-methoxycinnoline-3-carboxylate serves as a validated starting scaffold for medicinal chemistry programs targeting this enzyme. The non-competitive inhibition profile [1] suggests utility in exploring allosteric modulation strategies distinct from classical substrate-competitive inhibitors. Researchers can systematically modify the 3-carboxylate ester, 7-methoxy group, or introduce additional substituents to probe structure–activity relationships and improve potency.

Eicosanoid Pathway Probe Development and Inflammation Target Screening

The confirmed 12-lipoxygenase inhibitory activity at 30 μM [1] positions this compound as a candidate probe for studying the 12-LOX arm of the arachidonic acid cascade. Its utility extends to primary screening assays in inflammation models where modulation of eicosanoid production is the readout. Class-level evidence of cinnoline anti-inflammatory activity further supports this application context.

Polypharmacology Library Construction and Multi-Target Profiling

Database records indicate engagement with COX enzymes, HMG-CoA reductase, and α7 nicotinic receptors [1][2], suggesting that methyl 7-methoxycinnoline-3-carboxylate possesses a polypharmacological profile. This compound is appropriate for inclusion in diversity-oriented screening libraries aimed at identifying compounds with multi-target activity or for use as a reference compound in selectivity profiling panels.

Cinnoline Scaffold Diversification and Heterocyclic Chemistry Method Development

As a functionalized cinnoline-3-carboxylate bearing a synthetically accessible ester handle, this compound is valuable for reaction methodology development. The methyl ester can undergo hydrolysis, amidation, or transesterification to generate diverse cinnoline-based chemical libraries [1]. Class-level precedence exists for using similar cinnoline esters in the preparation of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives as quinolone isosteres .

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